oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine
Overview
Description
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine is a compound that combines the properties of oxalic acid and a cyclopentanamine derivative. . The compound N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine features a cyclopentanamine moiety linked to a phenylphenoxy group through an ethyl chain. This combination of functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine involves multiple steps, starting with the preparation of the individual components. Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst . The cyclopentanamine derivative can be synthesized through a series of organic reactions, including the formation of the phenylphenoxy group and its subsequent attachment to the cyclopentanamine moiety via an ethyl linker. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered molecular structures.
Scientific Research Applications
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development or biochemical studies . In industry, the compound’s properties can be leveraged in the production of materials, coatings, or other specialized products .
Mechanism of Action
The mechanism by which oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine exerts its effects involves interactions with molecular targets and pathways within biological systems. The oxalic acid component can chelate metal ions, affecting various enzymatic processes . The cyclopentanamine moiety may interact with receptors or enzymes, modulating their activity and leading to specific biological outcomes . The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine can be compared to other similar compounds, such as oxalyl chloride, disodium oxalate, and calcium oxalate . These compounds share the oxalic acid moiety but differ in their additional functional groups and overall structure. The unique combination of the cyclopentanamine and phenylphenoxy groups in this compound sets it apart, providing distinct chemical and physical properties that can be exploited in various applications .
Properties
IUPAC Name |
oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.C2H2O4/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-20-18-8-4-5-9-18;3-1(4)2(5)6/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNOGQFJIXQTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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